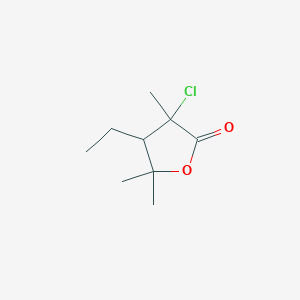
3-Chloro-4-ethyl-3,5,5-trimethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-ethyl-3,5,5-trimethyloxolan-2-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of oxolanes, which are five-membered cyclic ethers. The presence of chlorine, ethyl, and trimethyl groups in its structure contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethyl-3,5,5-trimethyloxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the chlorination of 4-ethyl-3,5,5-trimethyloxolan-2-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-4-ethyl-3,5,5-trimethyloxolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of 4-ethyl-3,5,5-trimethyloxolan-2-one derivatives with different functional groups.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Aplicaciones Científicas De Investigación
3-Chloro-4-ethyl-3,5,5-trimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-ethyl-3,5,5-trimethyloxolan-2-one involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the oxolane ring provides a stable framework for various chemical transformations. The compound’s reactivity is influenced by the electronic effects of the substituents, which can modulate its interaction with biological targets and pathways.
Comparación Con Compuestos Similares
4-Ethyl-3,5,5-trimethyloxolan-2-one: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chloro-3,5,5-trimethyloxolan-2-one: Similar structure but without the ethyl group, affecting its chemical behavior.
3-Chloro-4-methyl-3,5,5-trimethyloxolan-2-one: Contains a methyl group instead of an ethyl group, leading to variations in its properties.
Uniqueness: 3-Chloro-4-ethyl-3,5,5-trimethyloxolan-2-one is unique due to the combination of chlorine, ethyl, and trimethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
89345-14-2 |
|---|---|
Fórmula molecular |
C9H15ClO2 |
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
3-chloro-4-ethyl-3,5,5-trimethyloxolan-2-one |
InChI |
InChI=1S/C9H15ClO2/c1-5-6-8(2,3)12-7(11)9(6,4)10/h6H,5H2,1-4H3 |
Clave InChI |
UHEDGGGVLNFGMD-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(OC(=O)C1(C)Cl)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B14391122.png)
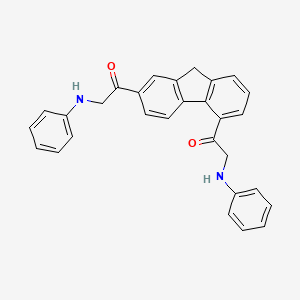
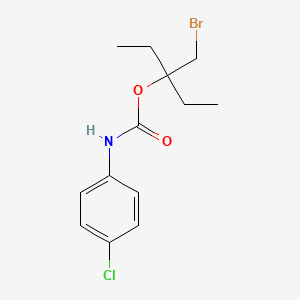
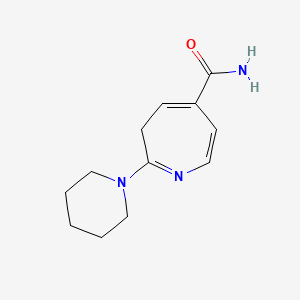
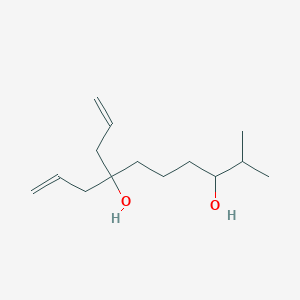
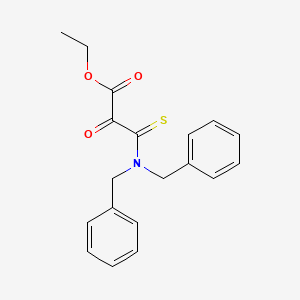
![3-[Cyano(fluoro)methyl]benzoic acid](/img/structure/B14391153.png)


![Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester](/img/structure/B14391171.png)
![2,3,5,6-Tetrachloro-1,6-dimethyl-4-[(methylcarbamoyl)oxy]cyclohexa-2,4-dien-1-yl phosphate](/img/structure/B14391178.png)
![[1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone](/img/structure/B14391185.png)
![benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391186.png)
![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
